molecular formula C19H11Cl3O4S B8596875 4-[4-(2,5-Dichlorobenzoyl)phenoxy]benzene-1-sulfonyl chloride CAS No. 663920-24-9

4-[4-(2,5-Dichlorobenzoyl)phenoxy]benzene-1-sulfonyl chloride

Cat. No. B8596875
M. Wt: 441.7 g/mol
InChI Key: AOFYXTQSVAVWAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07163988B2

Procedure details

To 215 g (about 400 mmol) of the crude crystal of A-SO3Na, 300 mL of acetonitrile and 200 mL of sulfolane as a solvent were added, and further phosphoryl trichloride (245.3 g, 1.6 mole) was added and then reacted at 70° C. to obtain a reaction mixture. Further, 5 mL of N,N-dimethyl acetoamide was added thereto and the resulting yellow suspension was stirred at 71 to 73° C. for 40 min and then cooled to 3° C. To the suspension, 1 L of cool water was added at a rate such that the temperature of the reaction system was not over 10° C. The resulting precipitate was collected, washed with cool water and re-crystallized with 350 mL of toluene to obtain 153 g of the aimed white crystalline A-SO2Cl having a melting point of from 130.5 to 131.5° C. (yield: 87% on the basis of A). The IR spectrum is shown in FIG. 4 and the NMR spectrum is shown in FIGS. 5 and 6.
[Compound]
Name
crude crystal
Quantity
215 g
Type
reactant
Reaction Step One
Name
A-SO3Na
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
245.3 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
reactant
Reaction Step Four
Yield
87%

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.CN(C)C(=O)C.O.[Cl:13][C:14]1[CH:38]=[CH:37][C:36]([Cl:39])=[CH:35][C:15]=1[C:16]([C:18]1[CH:34]=[CH:33][C:21]([O:22][C:23]2[CH:28]=[CH:27][C:26]([S:29](O)(=[O:31])=[O:30])=[CH:25][CH:24]=2)=[CH:20][CH:19]=1)=[O:17]>C(#N)C.S1(CCCC1)(=O)=O>[Cl:13][C:14]1[CH:38]=[CH:37][C:36]([Cl:39])=[CH:35][C:15]=1[C:16]([C:18]1[CH:34]=[CH:33][C:21]([O:22][C:23]2[CH:28]=[CH:27][C:26]([S:29]([Cl:3])(=[O:31])=[O:30])=[CH:25][CH:24]=2)=[CH:20][CH:19]=1)=[O:17]

Inputs

Step One
Name
crude crystal
Quantity
215 g
Type
reactant
Smiles
Name
A-SO3Na
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)C2=CC=C(OC3=CC=C(C=C3)S(=O)(=O)O)C=C2)C=C(C=C1)Cl
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
200 mL
Type
solvent
Smiles
S1(=O)(=O)CCCC1
Step Two
Name
Quantity
245.3 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C(C)=O)C
Step Four
Name
Quantity
1 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
72 (± 1) °C
Stirring
Type
CUSTOM
Details
the resulting yellow suspension was stirred at 71 to 73° C. for 40 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at 70° C.
CUSTOM
Type
CUSTOM
Details
to obtain a reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 3° C
CUSTOM
Type
CUSTOM
Details
was not over 10° C
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was collected
WASH
Type
WASH
Details
washed with cool water
CUSTOM
Type
CUSTOM
Details
re-crystallized with 350 mL of toluene

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
ClC1=C(C(=O)C2=CC=C(OC3=CC=C(C=C3)S(=O)(=O)Cl)C=C2)C=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 153 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.